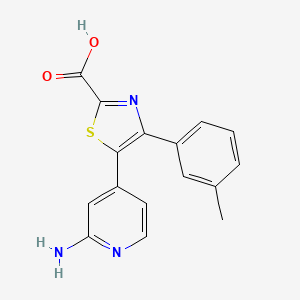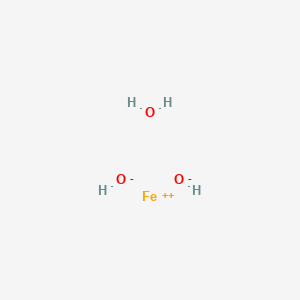
Iron(2+);dihydroxide;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(2+);dihydroxide;hydrate, also known as iron(II) hydroxide hydrate, is an inorganic compound with the chemical formula Fe(OH)₂·xH₂O. It is commonly referred to as ferrous hydroxide. This compound is typically a greenish solid, although it can appear white when pure. It is known for its limited solubility in water and its tendency to oxidize when exposed to air, forming iron(III) hydroxide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron(II) hydroxide hydrate can be synthesized through the reaction of iron(II) salts with hydroxide ions. A common laboratory method involves the reaction of iron(II) sulfate with sodium hydroxide:
FeSO4+2NaOH→Fe(OH)2+Na2SO4
This reaction produces iron(II) hydroxide as a precipitate. The reaction must be carried out in an oxygen-free environment to prevent oxidation of iron(II) to iron(III).
Industrial Production Methods
In industrial settings, iron(II) hydroxide is often produced as a by-product in the synthesis of other iron compounds. For example, it can form during the production of siderite (iron carbonate) if the crystal growth conditions are not perfectly controlled .
Análisis De Reacciones Químicas
Types of Reactions
Iron(II) hydroxide undergoes several types of chemical reactions, including:
- When exposed to air, iron(II) hydroxide oxidizes to form iron(III) hydroxide:
Oxidation: 4Fe(OH)2+O2+2H2O→4Fe(OH)3
Under anaerobic conditions, iron(II) hydroxide can be reduced by protons to form magnetite (iron(II,III) oxide) and molecular hydrogen:Reduction: 3Fe(OH)2→Fe3O4+H2+2H2O
Common Reagents and Conditions
Common reagents used in reactions with iron(II) hydroxide include strong bases like sodium hydroxide and oxidizing agents like oxygen. The conditions often involve controlling the atmosphere to prevent unwanted oxidation or reduction.
Major Products
The major products formed from reactions involving iron(II) hydroxide include iron(III) hydroxide and magnetite, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Iron(II) hydroxide has a range of applications in scientific research and industry:
Water Treatment: It is used in water treatment processes to remove contaminants like arsenic, selenium, and phosphate.
Battery Technology: Iron(II) hydroxide is used in Nickel-Iron batteries as an active material.
Radiation Shielding: Due to its ability to absorb neutrons, iron(II) hydroxide is used in nuclear energy systems for radiation shielding.
Mecanismo De Acción
The mechanism by which iron(II) hydroxide exerts its effects depends on its application. In water treatment, it adsorbs contaminants onto its surface, where they are subsequently reduced by iron(II) ions. In batteries, it undergoes redox reactions, cycling between iron(II) and iron(III) states to store and release energy .
Comparación Con Compuestos Similares
Iron(II) hydroxide can be compared with other iron compounds such as:
Iron(III) hydroxide: Unlike iron(II) hydroxide, iron(III) hydroxide is a brown compound formed by the oxidation of iron(II) hydroxide.
Iron(II) oxide: This compound is similar in that it contains iron in the +2 oxidation state, but it differs in its structure and properties.
Iron(II) hydride: This is a less stable compound compared to iron(II) hydroxide and has limited practical applications.
Iron(II) hydroxide is unique in its ability to undergo reversible redox reactions, making it valuable in applications like battery technology and water treatment.
Propiedades
Número CAS |
50599-28-5 |
|---|---|
Fórmula molecular |
FeH4O3 |
Peso molecular |
107.88 g/mol |
Nombre IUPAC |
iron(2+);dihydroxide;hydrate |
InChI |
InChI=1S/Fe.3H2O/h;3*1H2/q+2;;;/p-2 |
Clave InChI |
ZTEAHBPTRRHAEW-UHFFFAOYSA-L |
SMILES canónico |
O.[OH-].[OH-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] butanoate](/img/structure/B14245501.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14245505.png)
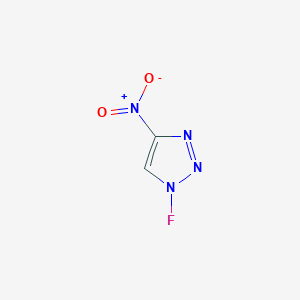
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl-](/img/structure/B14245524.png)
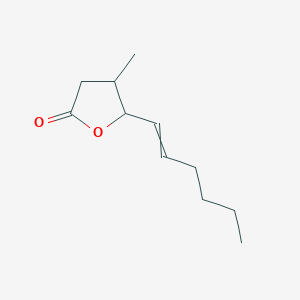
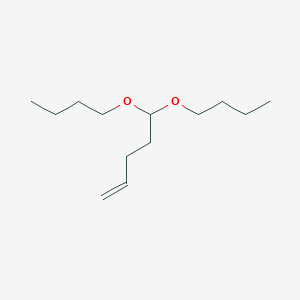
![1-Chloro-9-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)nonan-2-ol](/img/structure/B14245533.png)
![Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]-](/img/structure/B14245546.png)
![[1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B14245549.png)
![1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)-](/img/structure/B14245551.png)


